Ethyl 5-acetyl-4-methyl-2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing sulfur. This compound, with the molecular formula , exhibits a variety of functional groups, which contribute to its chemical reactivity and potential applications in scientific research and industry.
The compound is cataloged in several chemical databases, including PubChem and BenchChem, where it is identified as a derivative of thiophene with specific substituents that enhance its biological and chemical properties. The IUPAC name reflects its structure, indicating the presence of an acetyl group, a methyl group, and an amine linkage to a propoxyphenyl moiety.
The synthesis of ethyl 5-acetyl-4-methyl-2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. Key steps in the synthesis may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of ethyl 5-acetyl-4-methyl-2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-3-carboxylate features:
The compound's structural data can be represented using various chemical notations:
InChI=1S/C22H25NO5S/c1-5-13-28-17-10-7-16(8-11-17)9-12-18(25)23-21-19(22(26)27-6-2)14(3)20(29-21)15(4)24/h7-12H,5-6,13H2,1-4H3,(H,23,25)/b12-9+
This representation provides insight into the compound's connectivity and stereochemistry.
Ethyl 5-acetyl-4-methyl-2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-3-carboxylate can undergo various chemical reactions:
Each type of reaction requires specific conditions:
These reactions allow for modifications that can enhance the compound's properties or yield derivatives with novel functionalities.
The mechanism of action for ethyl 5-acetyl-4-methyl-2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-3-carboxylate involves interactions with specific biological targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways relevant to its potential therapeutic effects. The exact targets can vary based on application but often involve interactions with proteins through π–π stacking and hydrogen bonding due to its aromatic structures.
Ethyl 5-acetyl-4-methyl-2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-3-carboxylate is typically characterized as a solid at room temperature, with properties influenced by its functional groups.
The compound exhibits stability under normal conditions but may be reactive under specific circumstances (e.g., strong acids or bases). Its solubility profile varies depending on solvent polarity due to its polar functional groups.
Ethyl 5-acetyl-4-methyl-2-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-3-carboxylate has several applications in scientific research:
This compound exemplifies the versatility of thiophene derivatives in various fields, showcasing their importance in advancing both scientific understanding and practical applications.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0